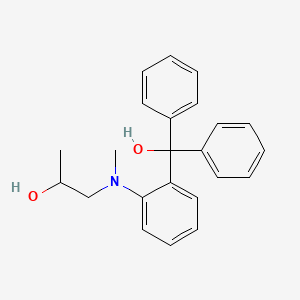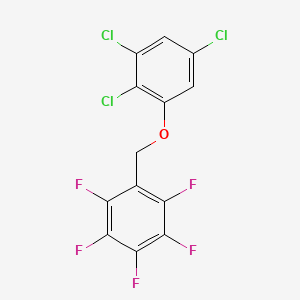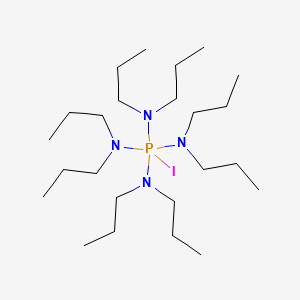
1-Iodo-N,N,N',N',N'',N'',N''',N'''-octapropyl-lambda~5~-phosphanetetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octapropyl-lambda~5~-phosphanetetramine is a complex organophosphorus compound characterized by the presence of iodine and multiple propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octapropyl-lambda~5~-phosphanetetramine typically involves the reaction of a suitable phosphorus precursor with iodine and propylamine derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octapropyl-lambda~5~-phosphanetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the iodine group to other functional groups.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
1-Iodo-N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octapropyl-lambda~5~-phosphanetetramine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Iodo-N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octapropyl-lambda~5~-phosphanetetramine involves its interaction with molecular targets through its iodine and phosphorus atoms. These interactions can lead to the formation of covalent bonds or coordination complexes, influencing various biochemical pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-N,N-dimethylmethanamine: A simpler iodine-containing amine with different structural features.
1-Iodo-N,N,2-trimethyl-1-propen-1-amine: Another iodine-containing amine with a different arrangement of functional groups.
N-Iodosuccinimide: A reagent used for iodination in organic synthesis.
Uniqueness
1-Iodo-N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octapropyl-lambda~5~-phosphanetetramine is unique due to its multiple propyl groups and the presence of both iodine and phosphorus atoms. This combination of features makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
80920-67-8 |
|---|---|
Molecular Formula |
C24H56IN4P |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
N-propyl-N-[tris(dipropylamino)-iodo-λ5-phosphanyl]propan-1-amine |
InChI |
InChI=1S/C24H56IN4P/c1-9-17-26(18-10-2)30(25,27(19-11-3)20-12-4,28(21-13-5)22-14-6)29(23-15-7)24-16-8/h9-24H2,1-8H3 |
InChI Key |
IMWOVQCYDWBBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)P(N(CCC)CCC)(N(CCC)CCC)(N(CCC)CCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


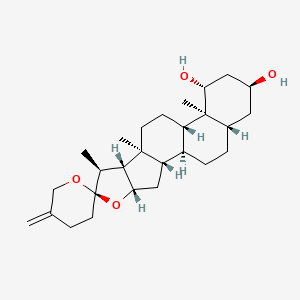
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)
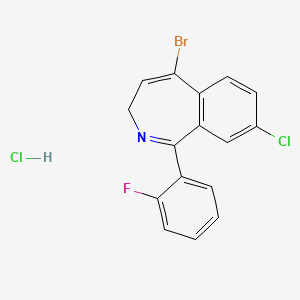
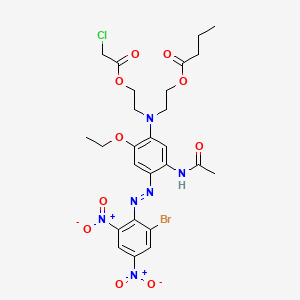
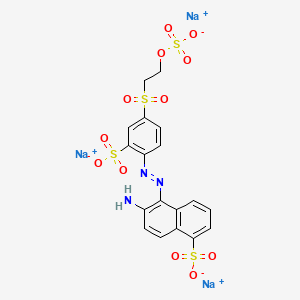
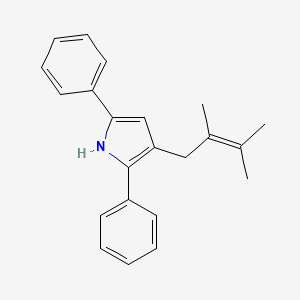
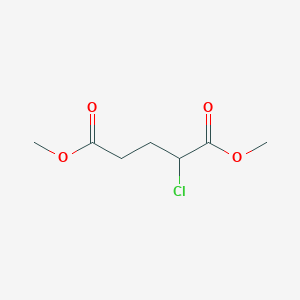
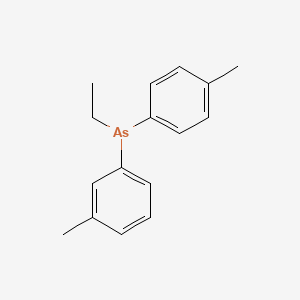
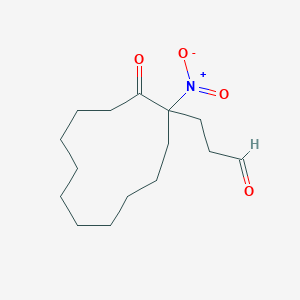
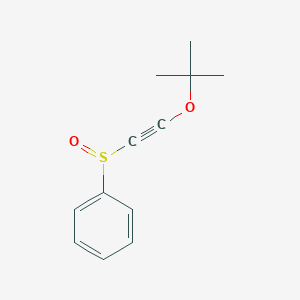
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

